REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15].[NH4+:17].[OH-]>>[NH2:13][C:7]1[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]([C:3]([NH2:17])=[O:2])=[C:5]([F:15])[C:6]=1[F:14] |f:1.2|
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
|
Name
|
|
Quantity
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1 L
|
Type
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reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The solid product was filtered off
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Type
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WASH
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Details
|
washed with water (2×200 mL)
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Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum oven
|
Reaction Time |
8 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)N)C=C1[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |